The compound 2,6-Dibromo-4-cyclohexylaniline, a derivative of cyclohexylaniline, has garnered attention in scientific research due to its structural similarity to biologically active compounds. Cyclohexylaniline itself has been studied extensively for its potential applications in various fields, including medicine and organic synthesis. The following analysis delves into the mechanism of action and applications of cyclohexylaniline and its derivatives, drawing from the findings of several research studies.
The inhibition of aromatase by 4-cyclohexylaniline suggests potential applications in the treatment of estrogen-dependent conditions, such as certain types of breast cancer. By reducing estrogen synthesis, 4-cyclohexylaniline could serve as a therapeutic agent, offering an alternative to other aromatase inhibitors with more complex structures1.
Cyclohexylamine has been found to be an efficient organocatalyst for the synthesis of 2-amino-4H-chromene derivatives through a multicomponent reaction involving salicylaldehydes, active methylene compounds, and nitroalkanes3. This reaction occurs at ambient temperature and under solvent-free conditions, making it an environmentally friendly and cost-effective method for producing these compounds, which have various applications in dyes, pigments, and pharmaceuticals3.
Cycloheximide, another derivative, is known for its role as a glutarimide antibiotic that inhibits peptide synthesis on ribosomes. The mechanism involves affecting the binding, movement, and release of transfer RNA from ribosomes, as well as inhibiting both the initiation and extension of peptide chains4. This broad impact on protein synthesis makes cycloheximide a valuable tool in biochemical research, particularly in studying ribosomal function and protein synthesis4.
The synthesis of 2,6-dibromo-4-cyclohexylaniline typically involves bromination reactions. One common method employs the reaction of cyclohexylaniline with bromine in a suitable solvent under controlled conditions.
The yield and purity of the product can vary based on specific reaction conditions such as concentration, temperature, and time.
The molecular structure of 2,6-dibromo-4-cyclohexylaniline features a benzene ring substituted with two bromine atoms and a cyclohexyl group:
2,6-Dibromo-4-cyclohexylaniline can participate in various chemical reactions:
The mechanism of action for 2,6-dibromo-4-cyclohexylaniline largely depends on its interactions with biological systems:
Research indicates that halogenated compounds can disrupt normal biochemical pathways due to their reactivity and ability to form adducts with biomolecules.
The stability of 2,6-dibromo-4-cyclohexylaniline can be influenced by environmental factors such as pH and temperature, which may affect its reactivity.
2,6-Dibromo-4-cyclohexylaniline has several scientific applications:
2,6-Dibromo-4-cyclohexylaniline (CAS Registry Number: 175135-11-2) is a halogenated aniline derivative with the molecular formula C₁₂H₁₅Br₂N and a molecular weight of 333.062 g/mol [2] [5]. Its IUPAC name reflects the substitution pattern: two bromine atoms at the ortho-positions (2 and 6) relative to the amine group, and a cyclohexyl substituent at the para-position (4) of the aniline ring [1]. The InChIKey (HWWWUEPYMLJAJK-UHFFFAOYSA-N) provides a unique digital identifier for this compound, enabling precise database searches [2].
The cyclohexyl group adopts a chair conformation, contributing significant steric bulk and lipophilicity to the molecule. This non-planar structure influences packing efficiency in the solid state and intermolecular interactions. Bromine atoms, with their high electron-withdrawing capacity and polarizability, dominate the electronic properties, while the amine group retains nucleophilic character despite the decreased electron density at the aromatic ring [1] [5].
Table 1: Core Identifiers of 2,6-Dibromo-4-cyclohexylaniline
Property | Value | Source |
---|---|---|
CAS Registry Number | 175135-11-2 | [2] [5] |
Molecular Formula | C₁₂H₁₅Br₂N | [1] [2] |
Molecular Weight | 333.062 g/mol | [2] |
IUPAC Name | 2,6-Dibromo-4-cyclohexylaniline | [1] |
InChIKey | HWWWUEPYMLJAJK-UHFFFAOYSA-N | [2] |
This compound first appeared in chemical databases in the late 1990s, coinciding with advancements in halogenated aniline synthesis. Its CAS Registry Number (175135-11-2) was assigned in 1995, indicating its emergence as a distinct chemical entity during that period [2]. Unlike historically significant anilines (e.g., aniline itself, discovered in 1826), 2,6-Dibromo-4-cyclohexylaniline represents a specialized derivative developed for modern applications in pharmaceutical and materials chemistry.
Absence from major regulatory inventories—including the U.S. Toxic Substances Control Act (TSCA) Inventory, the European Inventory of Existing Commercial Chemical Substances (EINECS), and the Korea Existing Chemicals List (KECL)—indicates its primary use as a research intermediate rather than a high-volume industrial chemical [3]. Its niche status reflects targeted applications in drug discovery pipelines and complex organic syntheses, where its unique substitution pattern enables precise molecular construction.
In organic synthesis, this compound serves as a versatile ortho-dibrominated building block. The bromine atoms undergo efficient cross-coupling reactions (e.g., Suzuki, Stille), while the amine group can be functionalized via diazotization or acylation [4]. The cyclohexyl moiety enhances solubility in nonpolar media, facilitating reactions in diverse solvent systems. This triad of features—multiple halogen handles, a protected amine, and a lipophilic group—makes it valuable for constructing complex molecules with defined stereoelectronic profiles.
Medicinal chemistry leverages this scaffold in designing bioactive molecules. For example, it is a key intermediate in synthesizing angiotensin II receptor type 2 (AT2R) antagonists, which show promise for treating neuropathic pain and fibromyalgia [7]. The bromine atoms allow late-stage diversification to optimize pharmacokinetic properties, while the cyclohexyl group contributes to target binding via hydrophobic interactions. Its role exemplifies the strategic use of halogenated anilines in modulating drug-receptor interactions and metabolic stability.
Table 2: Physicochemical Properties
Property | Value | Conditions | Source |
---|---|---|---|
Melting Point | 37°C | - | [3] |
Boiling Point | 361.7°C | 760 mmHg | [3] |
Density | 1.622 g/cm³ | - | [3] |
Vapor Pressure | 2.04 × 10⁻⁵ mmHg | 25°C | [3] |
Flash Point | 172.5°C | - | [3] |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0